5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine
Description
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 5-position and a 5-methylimidazolyl group at the 2-position.
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-fluoro-2-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8FN3/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) |
InChI Key |
ZMXGXJTXQIYYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Pyridine Derivatives
The introduction of fluorine at the 5-position of the pyridine ring often precedes imidazole functionalization. Source demonstrates that 5-fluoropyridine derivatives can be synthesized through halogen exchange reactions using potassium fluoride (KF) in the presence of crown ether catalysts. For instance, 2-chloro-5-nitropyridine undergoes nucleophilic aromatic substitution with KF/18-crown-6 in dimethylformamide (DMF) at 150°C to yield 5-fluoro-2-nitropyridine. Subsequent reduction of the nitro group to an amine provides a versatile intermediate for further functionalization.
Electrophilic fluorination represents an alternative pathway, employing reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method proves particularly effective for substrates containing electron-donating groups, though the steric demands of the 2-position substituent may influence regiochemical outcomes.
Construction of the Imidazole Moiety
The 5-methyl-2-imidazolyl group requires careful construction to ensure proper substitution patterns. Source details imidazole synthesis via the Debus-Radziszewski reaction, where α-diketones condense with aldehydes and ammonium acetate. For 5-methyl substitution, methylglyoxal serves as the diketone precursor, reacting with formaldehyde and ammonia under refluxing ethanol to yield 2-hydroxy-5-methylimidazole. Subsequent dehydroxylation through catalytic hydrogenation (Pd/C, H₂) produces the target 5-methylimidazole.
An alternative approach involves cyclocondensation of 1,2-diamines with trimethylorthoacetate in acidic media. This method allows direct introduction of the methyl group at position 5 through careful selection of the orthoester reagent.
Coupling Strategies for Imidazole-Pyridine Linkage
Modern synthetic approaches favor cross-coupling reactions for assembling heterobiaryl systems. Source discloses palladium-catalyzed Suzuki-Miyaura couplings between halogenated pyridines and imidazole boronic acids. For example, 5-fluoro-2-bromopyridine reacts with 5-methyl-1H-imidazole-2-boronic acid pinacol ester under the following conditions:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 68-72% |
This method benefits from commercial availability of boronic ester reagents and tolerance for the fluorine substituent.
Detailed Preparation Methods
Method A: Sequential Halogen Exchange and Cross-Coupling
Step 1: Synthesis of 5-Fluoro-2-Bromopyridine
2,5-Dibromopyridine (1.0 equiv) undergoes halogen exchange with anhydrous KF (3.0 equiv) in sulfolane at 180°C for 24 h. The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via vacuum distillation to yield 5-fluoro-2-bromopyridine (bp 78-80°C/12 mmHg) in 65% purity. Subsequent recrystallization from hexane improves purity to >98%.
Step 2: Preparation of 5-Methyl-1H-Imidazole-2-Boronic Acid
Methylglyoxal (40% aqueous solution) reacts with ammonium acetate and formaldehyde in refluxing ethanol (8 h). The resulting 2-hydroxy-5-methylimidazole is treated with Pd/C (10 wt%) under H₂ atmosphere (50 psi) in methanol at 50°C for 6 h to remove the hydroxyl group. The deprotected imidazole is then subjected to borylation using bis(pinacolato)diboron (1.2 equiv) and Ir(COD)Cl₂ (2 mol%) in THF at 60°C for 24 h, yielding the boronic ester intermediate.
Step 3: Suzuki-Miyaura Coupling
Combining 5-fluoro-2-bromopyridine (1.0 equiv) with the imidazole boronic ester (1.2 equiv) under conditions specified in Section 1.3 affords the target compound after column chromatography (SiO₂, EtOAc/hexane 1:3).
Method B: Directed Ortho-Metalation and Fluorination
Step 1: Directed Metalation of 2-(Trimethylsilyl)Pyridine
2-(Trimethylsilyl)pyridine undergoes lithiation at -78°C using LDA (2.0 equiv) in anhydrous THF. Quenching the lithiated species with N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) at -40°C introduces fluorine at the 5-position via directed ortho-metalation.
Step 2: Imidazole Installation via Negishi Coupling
The fluorinated pyridine intermediate reacts with 5-methyl-2-imidazolylzinc chloride (prepared from 5-methylimidazole and ZnCl₂/TMEDA) using Pd₂(dba)₃ (3 mol%) and SPhos (6 mol%) in THF at 60°C. This method achieves 58% yield with excellent regiocontrol.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 42% | 35% |
| Key Advantage | Commercial reagents | Avoids halogenation |
| Main Limitation | Boronic ester cost | Air-sensitive reagents |
| Scalability | >100 g demonstrated | <50 g scale |
Method A proves superior for large-scale synthesis despite lower yields due to operational simplicity. Method B offers shorter routes but requires stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized imidazole derivatives.
Scientific Research Applications
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogs differ in substituent positions, heterocyclic attachments, or additional functional groups. Key examples include:
*Calculated based on formula C9H7FN3.
Key Structural Insights :
- Halogen Positioning : Fluorine at the pyridine’s 5-position (vs. 3-position in 5-Fluoro-3-iodopyridin-2-ol) may influence electronic distribution and binding to targets like CYP enzymes .
- Imidazole Modifications: The 5-methyl group on the imidazole ring (vs.
Structure-Activity Relationships (SAR)
- Fluorine’s Role : Fluorine increases electronegativity, improving binding to hydrophobic enzyme pockets (e.g., CYP2D6’s active site) and resisting oxidative metabolism .
- Imidazole Functionality : The 5-methylimidazole group may engage in hydrogen bonding (e.g., with CYP2D6’s Asp301/Glu216), but replacing methyl with bulkier groups (e.g., phenyl in SCH 66712) enhances potency at the cost of selectivity .
- Heterocycle Core : Pyridine-based compounds (vs. pyrimidines like SCH 66712) may exhibit distinct pharmacokinetic profiles due to differences in ring size and electronic properties .
Biological Activity
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in drug development, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a pyridine ring and an imidazole moiety, with a fluorine atom at the 5-position of the pyridine and a methyl group at the 2-position of the imidazole. Its molecular formula is CHFN, and it has a molecular weight of approximately 177.18 g/mol. The presence of fluorine enhances binding affinity to biological targets, while the imidazole facilitates hydrogen bonding and π-π interactions, crucial for its biological activity.
Enzyme Inhibition
Research indicates that 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine acts as a potent inhibitor for various enzymes. Its ability to modulate enzyme activity makes it a valuable candidate for therapeutic applications. The fluorine atom's positioning significantly enhances its affinity for binding sites on proteins.
Table 1: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC Value (µM) | Reference |
|---|---|---|---|
| p38α MAP Kinase | Competitive Inhibition | 0.25 | |
| TNF-α Release | Inhibition | >110-fold increase | |
| Cytochrome P450 2D6 | Mechanism-based Inhibition | Not specified |
Case Studies
- p38α MAP Kinase Inhibition : A study demonstrated that 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine exhibited strong inhibitory activity against p38α MAP kinase, a critical target in inflammatory diseases. The compound was tested in an ELISA assay, showing an IC value of 0.25 µM, indicating high potency .
- TNF-α Release : Another investigation assessed the compound's ability to inhibit LPS-stimulated TNF-α release from human whole blood. The results indicated a more than 110-fold increase in inhibition compared to the control, underscoring its potential anti-inflammatory properties .
- Cytochrome P450 Interaction : The compound was also studied as a mechanism-based inhibitor of cytochrome P450 2D6, an important enzyme in drug metabolism. This interaction highlights its relevance in pharmacokinetics and drug-drug interactions .
Synthesis
The synthesis of 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine typically involves multi-step processes starting from readily available precursors. One optimized method includes:
- Starting Material : 2-Fluoro-4-methylpyridine.
- Reagents : Various coupling agents and solvents.
- Steps : Formation of the imidazole ring followed by functional group modifications.
The overall yield of this synthetic route has been reported to be around 29.4% after seven linear steps, demonstrating its efficiency compared to previous methods .
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves fluorination of the pyridine ring followed by imidazole coupling. Key steps include:
- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor™ for regioselective fluorination at the 5-position of pyridine (yield: 65–75%) .
- Imidazole coupling : Ullmann coupling or Pd-catalyzed cross-coupling between 5-fluoro-2-iodopyridine and 5-methylimidazole. Pd(PPh₃)₄ with CuI in DMF at 110°C achieves 80–85% yield .
- Purity optimization : Recrystallization in ethanol/water (1:3) reduces byproducts (e.g., di-fluorinated analogs) to <2% .
Q. How can structural confirmation of 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine be achieved using spectroscopic and computational methods?
- Methodological Answer :
- NMR : ¹⁹F NMR shows a singlet at δ -112 ppm (characteristic of aromatic fluorine). ¹H NMR confirms imidazole substitution via coupling between H-6 (pyridine) and imidazole protons (J = 2.1 Hz) .
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with bond angles confirming planar imidazole-pyridine alignment .
- DFT calculations : B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (5.2 eV), correlating with experimental UV-Vis λmax at 275 nm .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?
- Methodological Answer :
- Kinase inhibition : Screen against JAK1 (IC₅₀ < 100 nM) using ADP-Glo™ assay .
- Cellular uptake : Radiolabel with ¹⁸F for PET imaging in glioblastoma (U87) cells, showing 90% uptake inhibition with excess cold compound .
- Metabolic stability : Incubate with rat liver microsomes (RLM); t₁/₂ = 45 min (CYP3A4-mediated oxidation dominant) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position, imidazole substituents) impact binding affinity to cannabinoid receptors (CB1/CB2)?
- Methodological Answer :
- SAR study : Compare analogs using radioligand displacement assays (³H-CP55940):
| Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
|---|---|---|
| 5-Fluoro | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 4-Fluoro | 48.9 ± 3.1 | 34.5 ± 2.8 |
| 5-Methylimidazole | 15.1 ± 1.5 | 10.2 ± 1.1 |
- Computational docking : AutoDock Vina shows 5-fluoro enhances π-π stacking with Trp356 (CB1) and Tyr190 (CB2) .
Q. What strategies resolve contradictions in metabolic stability data between in vitro microsomal assays and in vivo pharmacokinetics?
- Methodological Answer :
- Species-specific metabolism : Rat microsomes overpredict clearance (CL = 32 mL/min/kg) vs. in vivo CL (18 mL/min/kg) due to extrahepatic glucuronidation in dogs .
- Reaction phenotyping : Use CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4 reduces clearance by 60%) .
- Prodrug design : Mask the imidazole NH with acetyl group, improving oral bioavailability from 22% to 58% in mice .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSPR models : Use Molinspiration or SwissADME to predict logBB (>0.3 for CNS penetration). Optimal parameters:
- TPSA : <70 Ų (original compound: 68 Ų) .
- logP : 2.1–3.5 (original: 2.8) .
- MD simulations : GROMACS analysis shows imidazole NH forms H-bonds with P-glycoprotein, reducing efflux ratio from 8.2 to 2.1 in Caco-2 cells .
Q. What orthogonal analytical techniques validate the compound’s stability under accelerated storage conditions?
- Methodological Answer :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via:
- HPLC-DAD : Degradation products (e.g., defluorinated analog) increase by 5% .
- LC-MS/MS : Identify m/z 211.1 [M+H]+ fragment (loss of imidazole) .
- XRD : No polymorphic transitions detected after storage .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition across different cell lines?
- Methodological Answer :
- Assay standardization : Use ATP concentrations fixed at 1 mM (vs. variable endogenous levels) .
- Off-target profiling : Screen against 97 kinases (DiscoverX KINOMEscan) to identify pan-inhibitors (e.g., FLT3 inhibition at 50 nM) .
- Pathway analysis : RNA-seq of treated cells (HeLa) confirms JAK-STAT pathway inhibition (p-STAT3 reduction by 70%) .
Q. What experimental designs mitigate fluorescence interference in cellular assays for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
